molecular formula C10H11ClF3N3 B1453684 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 750628-50-3

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B1453684
CAS No.: 750628-50-3
M. Wt: 265.66 g/mol
InChI Key: RZZSTFZKBKGBKR-UHFFFAOYSA-N
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Description

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, maintaining its biochemical properties over extended periods . Its degradation products and their potential effects on cellular processes are areas of ongoing research. Long-term studies have indicated that the compound can sustain its modulatory effects on cellular signaling pathways, making it a valuable tool for prolonged biochemical investigations.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its bioavailability and activity. The compound undergoes metabolic transformations mediated by enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of active or inactive metabolites, affecting the compound’s overall pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with these transporters influences its localization and accumulation in different cellular compartments. Additionally, the compound’s physicochemical properties, such as lipophilicity, play a role in its distribution across cellular membranes . These factors collectively determine the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. These localization patterns are essential for understanding the compound’s mechanism of action and its potential impact on cellular processes. Additionally, post-translational modifications, such as phosphorylation, can further modulate the compound’s activity and function within different subcellular environments .

Preparation Methods

The synthesis of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridine with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-9(16-8)17-3-1-15-2-4-17/h5-6,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZSTFZKBKGBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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